molecular formula C30H46O7 B577335 Odoroside A CAS No. 12738-19-1

Odoroside A

Cat. No. B577335
CAS RN: 12738-19-1
M. Wt: 518.691
InChI Key: YBZZSZQZDODUAA-FNFYTULRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Odoroside A is a cardiac glycoside (CG) extracted from Nerium oleander . It is identified as the main glycoside in its category . It has significant anticancer activity and inhibits the activity of Na+/K±ATPase (NKA) .


Synthesis Analysis

Odoroside A is a natural product extracted from Nerium oleander . The nature of odoroside A, as well as its chemical structure, is quite similar to a well-known CG, ouabain .


Molecular Structure Analysis

Odoroside A possesses a steroid skeleton, a five-membered unsaturated lactone ring, and a sugar moiety as a common structure . It fits into the CG binding pocket on the α-subunit of NKA revealed by X-ray crystallography .


Chemical Reactions Analysis

Odoroside A inhibits the activity of NKA and shows significant anticancer activity . It has key interactions with Thr797 and Phe783 .


Physical And Chemical Properties Analysis

Odoroside A is a powder with a molecular formula of C30H46O7 and a molecular weight of 518.7 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Interaction with Na+/K±ATPase

Odoroside A, a cardiac glycoside (CG) extracted from Nerium oleander, has a chemical structure quite similar to ouabain, another well-known CG . Like ouabain, Odoroside A inhibits the activity of Na+/K±ATPase (NKA), a key enzyme involved in maintaining the electrochemical gradient across the cell membrane . The inhibitory mechanism of Odoroside A on NKA is suggested to be the same as other known CGs .

Anticancer Activity

Odoroside A shows significant anticancer activity . This anticancer activity is believed to be due to its inhibitory effect on NKA . The inhibition of NKA by Odoroside A can lead to the disruption of ion balance in cancer cells, thereby inducing cell death .

Cardiotonic Activity

Cardiac glycosides, including Odoroside A, are known for their cardiotonic activities . They increase the force of heart muscle contraction and are used in the treatment of certain heart conditions .

Anti-inflammatory Activity

Odoroside A has been found to exert anti-inflammatory effects by blocking the Na±dependent amino acid transport and inhibiting protein synthesis . It inhibits the cell-surface expression of intercellular adhesion molecule-1 (ICAM-1) induced by tumor necrosis factor-α (TNF-α) and interleukin-1 (IL-1) .

Potential for Drug Development

Given its various physiological activities, Odoroside A has potential for drug development . Future research should focus on identifying its useful applications, such as in drug development .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of Odoroside A with NKA . These studies have revealed that Odoroside A fits into the CG binding pocket on the α-subunit of NKA . This understanding can help in the design of more effective drugs based on Odoroside A .

Future Directions

Future research on Odoroside A should focus on identifying its useful applications, such as in drug development . This study provides the underlying framework to promote advanced research leading to the discovery of the useful applications of Odoroside A .

properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O7/c1-17-27(32)24(34-4)15-26(36-17)37-20-7-10-28(2)19(14-20)5-6-23-22(28)8-11-29(3)21(9-12-30(23,29)33)18-13-25(31)35-16-18/h13,17,19-24,26-27,32-33H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22+,23-,24-,26+,27+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZZSZQZDODUAA-FNFYTULRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801319113
Record name Odoroside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

12738-19-1
Record name Odoroside A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12738-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Odoroside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012738191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Odoroside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.